molecular formula C12H11BrOS B1333675 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone CAS No. 388088-83-3

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

Cat. No.: B1333675
CAS No.: 388088-83-3
M. Wt: 283.19 g/mol
InChI Key: BEGKHWMWXSYGJZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a bromine atom and an ethanone group attached to the benzothiophene core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone typically involves the bromination of 1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiophenes with various functional groups.

    Reduction: 1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanol.

    Oxidation: 1-(3,5-Dimethyl-1-benzothiophen-2-yl)-1-ethanoic acid.

Scientific Research Applications

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ethanone group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(benzothiophen-2-yl)-1-ethanone
  • 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)-1-ethanone
  • 2-Bromo-1-(5-methyl-1-benzothiophen-2-yl)-1-ethanone

Uniqueness

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone is unique due to the presence of two methyl groups on the benzothiophene ring, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.

Properties

IUPAC Name

2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKHWMWXSYGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381546
Record name 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-83-3
Record name 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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